molecular formula C10H11Cl2NO B12691551 2-(3,4-Dichlorophenyl)-3-methyloxazolidine CAS No. 83522-10-5

2-(3,4-Dichlorophenyl)-3-methyloxazolidine

Cat. No.: B12691551
CAS No.: 83522-10-5
M. Wt: 232.10 g/mol
InChI Key: UFPWKWPZBVOWSZ-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-3-methyloxazolidine is an organic compound that belongs to the class of oxazolidines It is characterized by the presence of a 3,4-dichlorophenyl group attached to a methyloxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-3-methyloxazolidine typically involves the reaction of 3,4-dichlorophenylamine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the condensation of 3,4-dichlorophenylamine with acetone in the presence of an acid catalyst to form the desired oxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-3-methyloxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

    Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-3-methyloxazolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-3-methyloxazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3,4-Dichlorophenyl)-3-methyloxazolidine can be compared with other similar compounds, such as:

  • 2-(3,4-Dichlorophenyl)-oxazolidine
  • 3,4-Dichlorophenyl-2-oxazolidinone
  • 3,4-Dichlorophenyl-3-methyloxazolidinone

These compounds share structural similarities but differ in their chemical properties and potential applications. The presence of the methyloxazolidine ring in this compound makes it unique and may confer specific advantages in certain applications.

Properties

CAS No.

83522-10-5

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-3-methyl-1,3-oxazolidine

InChI

InChI=1S/C10H11Cl2NO/c1-13-4-5-14-10(13)7-2-3-8(11)9(12)6-7/h2-3,6,10H,4-5H2,1H3

InChI Key

UFPWKWPZBVOWSZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC1C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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